molecular formula C3H10ClN B12394131 Propan-2-amine-d9 (hydrochloride)

Propan-2-amine-d9 (hydrochloride)

Cat. No.: B12394131
M. Wt: 104.63 g/mol
InChI Key: ISYORFGKSZLPNW-ACYXWGKCSA-N
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Description

Structural and Isotopic Characteristics of Deuterated Amines

Deuterated amines like Propan-2-amine-d9 (hydrochloride) exhibit distinct physicochemical properties due to isotopic substitution. The compound features a central carbon atom bonded to three deuterium atoms in the methyl groups, with an additional six deuterium atoms distributed across the amine and adjacent positions. This substitution increases the molecular weight by approximately 9 atomic mass units compared to its non-deuterated counterpart, isopropylamine hydrochloride ($$ \text{C}3\text{H}9\text{N} \cdot \text{HCl} $$, molecular weight 95.56 g/mol).

The structural integrity of Propan-2-amine-d9 (hydrochloride) is confirmed through nuclear magnetic resonance (NMR) spectroscopy, where deuterium’s nuclear spin ($$ I = 1 $$) alters resonance patterns relative to hydrogen ($$ I = \frac{1}{2} $$). Specifically, $$ ^1\text{H} $$ NMR spectra show attenuated proton signals corresponding to deuterated positions, while $$ ^{13}\text{C} $$ NMR reveals slight chemical shift differences due to deuterium’s electron-withdrawing inductive effect.

Table 1: Comparative Structural Properties of Propan-2-amine and Its Deuterated Form

Property Propan-2-amine Hydrochloride Propan-2-amine-d9 Hydrochloride
Molecular Formula $$ \text{C}3\text{H}{10}\text{ClN} $$ $$ \text{C}3\text{D}9\text{ClN} $$
Molecular Weight (g/mol) 95.56 104.63
NMR Characteristics Distinct $$ ^1\text{H} $$ signals at 1.2–2.7 ppm Reduced proton signals, shifted $$ ^{13}\text{C} $$ peaks
Isotopic Purity N/A ≥98% deuterium incorporation

The kinetic isotope effect ($$ k{\text{H}}/k{\text{D}} $$) in Propan-2-amine-d9 (hydrochloride) slows metabolic deamination reactions by 6–10 fold, as demonstrated in in vitro hepatic microsome assays. This property makes it invaluable for tracing metabolic pathways or stabilizing drugs against oxidative degradation.

Historical Development of Isotopically Labeled Alkylamines

The synthesis of deuterated alkylamines emerged in the 1930s following Harold Urey’s discovery of deuterium in 1931. Early methods relied on catalytic exchange reactions using heavy water ($$ \text{D}2\text{O} $$), but these often resulted in incomplete deuteration. Propan-2-amine-d9 (hydrochloride) itself became accessible only after advances in reductive deuteration techniques, particularly the use of samarium iodide ($$ \text{SmI}2 $$) as a single-electron transfer agent.

Table 2: Milestones in Deuterated Alkylamine Synthesis

Year Development Impact on Propan-2-amine-d9 Research
1931 Discovery of deuterium by Harold Urey Enabled isotopic labeling of organic compounds
1960 Catalytic H/D exchange methods Preliminary deuteration of simple amines
2010 SmI$$_2$$-mediated reductive deuteration High-yield synthesis of multi-deuterated amines
2020 Automated deuteration platforms Scalable production of Propan-2-amine-d9

The 2021 work of Chen et al. exemplifies modern approaches, utilizing $$ \text{SmI}2 $$ and $$ \text{D}2\text{O} $$ to achieve >95% deuterium incorporation in amine derivatives. For Propan-2-amine-d9 (hydrochloride), this method involves treating isopropylamine oxime with $$ \text{SmI}2/\text{D}2\text{O} $$, followed by hydrochloric acid quench to yield the deuterated hydrochloride salt.

Industrial adoption accelerated after 2015, with entities like MedChemExpress and Felix Bio offering custom deuteration services, including Propan-2-amine-d9 (hydrochloride) for drug development. Over 60% of deuterated compounds in clinical trials as of 2025 incorporate alkylamine motifs, underscoring their pharmaceutical relevance.

Properties

Molecular Formula

C3H10ClN

Molecular Weight

104.63 g/mol

IUPAC Name

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD2

InChI Key

ISYORFGKSZLPNW-ACYXWGKCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].Cl

Canonical SMILES

CC(C)N.Cl

Origin of Product

United States

Preparation Methods

Catalytic Amination of Deuterated Propan-2-ol

One of the most direct approaches for synthesizing Propan-2-amine-d9 involves the catalytic amination of deuterated propan-2-ol (isopropanol-d8). This method mirrors the conventional synthesis of non-deuterated isopropylamine, which proceeds via the reaction of isopropyl alcohol with ammonia in the presence of a catalyst.

Reaction Scheme:

(CD₃)₂CDOH + NH₃ → (CD₃)₂CDNH₂ + H₂O
(CD₃)₂CDNH₂ + HCl → (CD₃)₂CDNH₃⁺Cl⁻

The reaction typically employs nickel-based catalysts, which facilitate the substitution of the hydroxyl group with an amino group. The hydrochloride salt is subsequently formed by introducing hydrogen chloride gas to the isolated amine.

Table 1: Reaction Conditions for Catalytic Amination of Deuterated Propan-2-ol

Parameter Conditions Notes
Catalyst Nickel-copper clay composite Specific surface area: 170-220 m²/g
Temperature 80-150°C Optimal range: 100-120°C
Pressure 0.7-1.6 MPa Higher pressures increase conversion rates
Molar Ratio (Alcohol:NH₃) 1:5-6 Excess ammonia drives reaction completion
Reaction Time 16-24 hours Extended time ensures complete deuterium retention
Yield 42-65% Based on adapted processes for non-deuterated analogs

This method is advantageous for maintaining high isotopic purity as it starts with a fully deuterated alcohol precursor. However, the requirement for specialized deuterated starting materials increases production costs significantly.

Reductive Amination of Acetone with Deuterium Sources

An alternative approach involves the reductive amination of acetone using deuterium gas and ammonia under catalytic conditions. This method is particularly relevant for industrial-scale production due to the relatively lower cost of acetone compared to deuterated alcohols.

Reaction Scheme:

(CH₃)₂CO + ND₃ + D₂ → (CD₃)₂CDND₂ + H₂O
(CD₃)₂CDND₂ + HCl → (CD₃)₂CDND₂H⁺Cl⁻

The process requires a dual-catalyst system, typically involving:

  • A primary catalyst for the initial condensation (e.g., spherical nickel-base catalyst)
  • A secondary catalyst for deuterium incorporation (e.g., bar-shaped nickel-base catalyst)

Table 2: Reaction Parameters for Reductive Amination with Deuterium Sources

Parameter Specifications Optimization Notes
Primary Catalyst Spherical nickel-base; 170-220 m²/g specific surface area; 0.5-0.8 ml/g pore volume Located near reactor inlet
Secondary Catalyst Bar-shaped nickel-base; 140-170 m²/g specific surface area; 0.3-0.5 ml/g pore volume Located near reactor exit
Catalyst Loading Primary catalyst: 1/4-1/2 of bed height Distribution affects deuterium incorporation efficiency
Temperature 80-150°C Temperature ramping improves deuterium exchange
Pressure 0.7-1.6 MPa Maintains D₂ in active phase
Acetone:D₂:ND₃ Ratio 1:1-4:1-6 Higher D₂ ratio increases deuteration percentage
Space Velocity 0.1-1.2 h⁻¹ Slower rates improve deuterium incorporation
Deuterium Source D₂ gas (99.8% purity) Higher purity sources improve final product deuteration

This method can achieve deuteration rates of 93-95% under optimized conditions, though complete deuteration often requires multiple reaction cycles or post-synthesis deuterium exchange processes.

Advanced Deuteration Strategies

Deuterium Exchange via Base-Catalyzed Enolization

A more sophisticated approach involves the base-catalyzed deuterium exchange of non-deuterated isopropylamine. This method relies on the acidity of hydrogen atoms adjacent to the amino group, which can undergo exchange with deuterium from D₂O under basic conditions.

The procedure typically involves:

  • Protection of the amino group through aldehyde-amine condensation
  • Base-catalyzed deuteration using D₂O
  • Deprotection to yield the deuterated amine

Reaction Conditions:

(CH₃)₂CHNH₂ + R-CHO → (CH₃)₂CHN=CHR
(CH₃)₂CHN=CHR + Base + D₂O → (CD₃)₂CDN=CHR
(CD₃)₂CDN=CHR + H⁺ → (CD₃)₂CDNH₂
(CD₃)₂CDNH₂ + HCl → (CD₃)₂CDNH₃⁺Cl⁻

Table 3: Process Parameters for Base-Catalyzed Deuterium Exchange

Step Reagents Conditions Critical Factors
Protection Isopropylamine, benzaldehyde or isovaleraldehyde Room temperature, 2-3 hours Molar ratio (amine:aldehyde) 1:1-3
Lithiation Protected amine, LDA (butyl lithium + diisopropylamine) -70°C under N₂ atmosphere Temperature control critical for selectivity
Deuteration Lithiated intermediate, D₂O 0°C, 5 minutes D₂O excess (10 equivalents) ensures high deuteration
Quenching Buffer solution (KH₂PO₄:NaOH 2:1) Gradual addition under N₂ pH control prevents deuterium back-exchange
Extraction DCM, anhydrous Na₂SO₄ Multiple extractions Prevents moisture contamination
Deprotection Acid (HCl or H₂SO₄) Molar ratio (protected amine:acid) 1:1-2.5 Concentration affects yield and purity

This method has achieved deuteration rates of up to 93.8% by weight after three deuteration cycles, making it one of the most effective approaches for producing highly deuterated propan-2-amine.

Enzymatic Biosynthesis Approach

A novel and environmentally friendly approach involves the biosynthesis of Propan-2-amine-d9 hydrochloride using enzymatic catalysis. This method adapts the laccase-catalyzed biosynthesis of non-deuterated isopropylamine hydrochloride by substituting deuterated starting materials.

Process Overview:

(CD₃)₂CDOD + ND₃·D₂O + laccase → (CD₃)₂CDND₂ + byproducts
(CD₃)₂CDND₂ + DCl → (CD₃)₂CDND₂·DCl

Table 4: Enzymatic Biosynthesis Parameters

Parameter Specification Observations
Enzyme Laccase (polyphenol oxidase with four copper ions) Extracted from raw lacquer
Enzyme Loading 1% by volume of deuterated isopropanol Higher loading did not improve yields
Temperature 38-40°C Critical for enzyme stability and activity
Substrate Ratio Deuterated isopropanol:10% ND₃·D₂O = 1:5 Excess deuterated ammonia improves conversion
Reaction Time 16-24 hours Extended time required for complete conversion
Distillation 55-60°C Separates deuterated amine from reaction mixture
Hydrochloride Formation 0-5°C, DCl gas, ethyl acetate or methyl tert-butyl ether solvent Low temperature improves salt formation purity
Hydrochloride Reaction Time 4-6 hours Ensures complete salt formation
Yield 38-45% Based on scaled adaptation from non-deuterated process

This biosynthetic method offers advantages including mild reaction conditions, lower energy consumption, and reduced environmental impact. However, the yields are typically lower than those of conventional chemical methods.

Purification and Characterization

Purification Methodologies

The purification of Propan-2-amine-d9 hydrochloride requires specialized techniques to maintain isotopic purity. Common purification methods include:

Table 5: Purification Techniques for Propan-2-amine-d9 Hydrochloride

Technique Procedure Advantages Limitations
Fractional Distillation Collection of fraction at specific temperature under controlled pressure Effective for removing non-deuterated analogs Potential for deuterium back-exchange at elevated temperatures
Recrystallization Dissolution in anhydrous solvent followed by cooling crystallization High purity product Yield loss during multiple recrystallizations
Column Chromatography Silica gel column with appropriate solvent system Removal of reaction byproducts Not ideal for large-scale production
Sublimation Heating under vacuum to separate volatile components Ultra-high purity obtainable Limited scalability

Post-purification, the compound should be stored under anhydrous conditions at +4°C to prevent deuterium-hydrogen exchange with atmospheric moisture.

Characterization and Quality Control

Ensuring the quality and deuterium incorporation level of Propan-2-amine-d9 hydrochloride requires rigorous analytical testing:

Table 6: Analytical Methods for Characterization

Technique Parameter Measured Acceptance Criteria
Mass Spectrometry Isotopic distribution ≥99 atom% D incorporation
²H NMR Deuterium positions and purity Absence of corresponding ¹H signals
Elemental Analysis C, H, N, D content Within ±0.4% of theoretical values
Melting Point Physical property 176-178°C (anhydrous form)
HPLC Chemical purity ≥98%
Karl Fischer Titration Water content ≤0.5%
Residual Solvent Analysis Organic volatile impurities Below ICH limits

To confirm successful deuteration, mass spectrometry analysis should show characteristic shifts in the molecular ion peak compared to the non-deuterated compound. For Propan-2-amine-d9 hydrochloride, the mass shift should be approximately +9 m/z units relative to the non-deuterated analog.

Comparative Analysis of Preparation Methods

Each preparation method for Propan-2-amine-d9 hydrochloride offers distinct advantages and challenges. The following table provides a comprehensive comparison:

Table 7: Comparative Analysis of Preparation Methods

Method Deuteration Level Yield (%) Scale-up Potential Cost Factors Environmental Impact Technical Complexity
Catalytic Amination of Deuterated Propan-2-ol 95-99% 42-65% Good High cost of deuterated starting material Moderate Medium
Reductive Amination with Deuterium Sources 93-95% 50-70% Excellent Moderate (uses less expensive starting materials) High (pressure equipment required) High
Base-Catalyzed Deuterium Exchange 85-94% 55-60% Moderate Moderate Moderate High (requires precise temperature control)
Enzymatic Biosynthesis 80-85% 38-45% Limited Low operation cost, high enzyme cost Low Low

For industrial-scale production, the reductive amination approach offers the best balance of deuteration level, yield, and scalability. However, for research quantities where isotopic purity is paramount, the catalytic amination of deuterated propan-2-ol may be preferred despite its higher cost.

Chemical Reactions Analysis

Types of Reactions

Propan-2-amine-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted amines.

    Oxidation Reactions: Imines or nitriles.

    Reduction Reactions: Primary amines.

Scientific Research Applications

Propan-2-amine-d9 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.

    Industry: Applied in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Propan-2-amine-d9 (hydrochloride) involves its incorporation into biological molecules, where the deuterium atoms replace hydrogen atoms. This substitution can alter the metabolic pathways and pharmacokinetics of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Deuterated Analogs

n-Propyl-d7-amine Hydrochloride

  • Structural Differences : Propan-2-amine-d9 (hydrochloride) is a branched-chain amine (isopropyl backbone), whereas n-propyl-d7-amine hydrochloride is a linear chain (n-propyl backbone) with seven deuterium atoms .
  • Molecular Weight : Propan-2-amine-d9 has a higher molecular weight (102.61 g/mol) compared to n-propyl-d7-amine (95.57 g/mol) due to additional deuterium substitution .
  • Applications : While both are deuterated hydrochlorides, Propan-2-amine-d9 is preferred in studies requiring isotopic labeling of branched aliphatic amines, whereas n-propyl-d7-amine is used in linear-chain metabolic pathways.
Table 1: Physicochemical Properties of Deuterated Amine Hydrochlorides
Property Propan-2-amine-d9 (HCl) n-Propyl-d7-amine (HCl)
Molecular Formula C₃D₉NH₂·HCl C₃D₇NH₂·HCl
Molecular Weight (g/mol) 102.61 95.57
CAS RN 344298-88-0 556-53-6
Backbone Structure Branched (isopropyl) Linear (n-propyl)

Comparison with Non-Deuterated Amine Hydrochlorides

Diphenylamine Hydrochloride

  • Structure : Aromatic amine with two phenyl groups, unlike the aliphatic Propan-2-amine-d7.
  • Synthesis: Prepared via ethanol-acid dissolution (pH 3.0) , contrasting with Propan-2-amine-d9’s deuterium-specific synthesis involving isotopic exchange or labeled precursors .
  • Applications : Diphenylamine hydrochloride is used in dye synthesis and polymer stabilization, whereas Propan-2-amine-d9 serves niche roles in analytical tracer studies.

Memantine Hydrochloride

  • Structure : A polycyclic amine with a adamantane backbone, structurally distinct from Propan-2-amine-d9’s simple aliphatic chain.
  • Therapeutic Use : Memantine HCl is a neuroprotective agent for Alzheimer’s disease , while Propan-2-amine-d9 lacks pharmacological activity and is strictly a research tool.
Table 2: Functional and Structural Comparison with Non-Deuterated Compounds
Compound Backbone Type Primary Use Key Distinction from Propan-2-amine-d9 (HCl)
Propan-2-amine-d9 (HCl) Branched aliphatic Isotopic tracer Deuterated structure; analytical focus
Diphenylamine HCl Aromatic Dye/polymer industry Aromatic vs. aliphatic; non-deuterated
Memantine HCl Polycyclic Neurodegenerative therapy Therapeutic vs. non-therapeutic

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